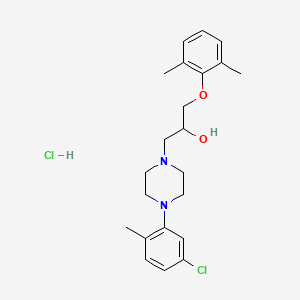

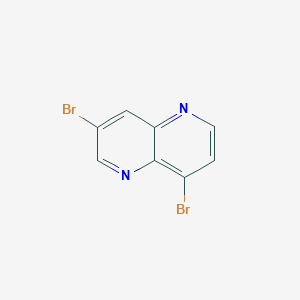

![molecular formula C10H9BrN2O2 B2698147 Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate CAS No. 2092783-60-1](/img/structure/B2698147.png)

Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It has the empirical formula C9H7BrN2O2 and a molecular weight of 255.07 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a class of compounds that “this compound” belongs to, can be achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . In one method, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . In another method, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

"Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate" is utilized in organic synthesis, demonstrating the compound's versatility in constructing complex molecules. For instance, the ionic liquid-promoted synthesis of 3-aminoimidazo[1,2-a]pyridines showcases an innovative approach to synthesizing these compounds, which are significant due to their potential biological activities (Shaabani, Soleimani, & Maleki, 2006). Furthermore, the "water-mediated" hydroamination and silver-catalyzed aminooxygenation process for the synthesis of imidazo[1,2-a]pyridines underscores the importance of environmentally benign reactions in modern synthetic chemistry (Mohan, Rao, & Adimurthy, 2013).

Medicinal Chemistry and Biological Applications

Derivatives of "this compound" have been extensively studied for their biological activities. The synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their evaluation as potential immunosuppressors and immunostimulators highlight the compound's utility in developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011). Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown promising antiprotozoal activities, indicating their potential in addressing parasitic infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Material Science

The compound's application extends to material science, where it contributes to the synthesis of new materials with specific functions. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from "this compound" derivatives have been explored for their potential as antihypertensive α-blocking agents, showcasing the compound's utility in creating functionally diverse materials (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Eigenschaften

IUPAC Name |

methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-15-10(14)4-9-12-5-8-3-2-7(11)6-13(8)9/h2-3,5-6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFPKDXLAVCGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C2N1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)

![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)

![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)

![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)

![4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine](/img/structure/B2698084.png)